丹磺酰谷氨酰-甘氨酰-精氨酸氯甲基酮

描述

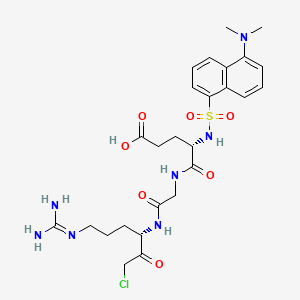

Dansylglutamyl-glycyl-arginine chloromethyl ketone is a chemical compound with a known molecular formula of C26-H36-Cl-N7-O7-S . It has several synonyms, including Dansyl-ggack, Dansyl-glu-gly-arg-chloromethyl ketone, 1,5-Dansyl-L-glutamylglycyl-L-arginine chloromethyl ketone, Degr-CK, Dggacmk, and 5-Dimethylaminonaphthalene-1-sulfonylglutamyl-glycyl-arginine chloromethyl ketone .

Molecular Structure Analysis

The molecular structure of Dansylglutamyl-glycyl-arginine chloromethyl ketone is represented by the formula C26H36ClN7O7S . Its molecular weight is 626.131 .Physical And Chemical Properties Analysis

Dansylglutamyl-glycyl-arginine chloromethyl ketone has a density of 1.45±0.1 g/cm3 (Predicted) and a pKa of 4.38±0.10 (Predicted) .科学研究应用

与组织型纤溶酶原激活物 (t-PA) 的相互作用

DEGR-CK 已被证明会使单链和双链形式的人类重组组织型纤溶酶原激活物 (t-PA) 失活。这种相互作用以荧光强度的增加和最大发射波长的移动为标志,表明 DEGR 在两种形式的 t-PA 中的结合环境相似。这种相互作用的动力学可以通过活性丧失和荧光增加来跟踪,这证明了 DEGR-CK 在探测 t-PA 与其他蛋白质的相互作用中的效用(Higgins & Lamb,1986)。

因子 Xa 的修饰

DEGR-CK 在与活性位点定向抑制剂丹磺酰化后,已被用于研究失活因子 Xa与其辅助因子之间的 Ca2+ 依赖性相互作用。这种相互作用的特征是荧光偏振值增强,表明与因子 Va 和磷脂形成化学计量比为 1:1 的复合物。此类研究有助于理解凝血酶原酶复合物的组装和酶促活性,这在凝血级联反应中至关重要(Nesheim 等人,1981)。

酶和酶原鉴别研究

DEGR-CK 及其衍生物已被用于区分一组凝血和纤溶蛋白中的酶和酶原,证明了对蛋白酶的有效结合,同时未显示对任何酶原物种的修饰。这种特异性使 DEGR-CK 对于研究酶激活和调控机制非常有价值(Williams、Krishnaswamy,& Mann,1989)。

在功能性分析中的应用

DEGR-CK 也已用于功能性分析中,以量化血浆中的尿激酶原样物质,证明了其在复杂生物样品中检测和测量特定蛋白水解活性的效用(Kebabian & Henkin,1992)。

作用机制

Target of Action

Dansylglutamyl-glycyl-arginine chloromethyl ketone is a complex compound that primarily targets the tissue plasminogen activator (tPA) . tPA is a serine protease found in endothelial cells and is involved in the breakdown of blood clots. It is the physiological initiator of fibrinolysis, activating plasminogen via highly specific proteolysis .

Mode of Action

The compound interacts with its target, tPA, by forming a covalent bond from the carbonyl carbon of one to the nitrogen atom of another . The X-ray crystal structure of the catalytic domain of recombinant human single-chain tPA shows that Lys156 forms a salt bridge with Asp194, promoting an active conformation in the single-chain form .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fibrinolysis pathway . This pathway is responsible for the breakdown of fibrin, a protein involved in blood clotting. By targeting tPA, the compound can influence the rate of fibrinolysis, potentially affecting the body’s ability to dissolve blood clots .

Pharmacokinetics

Peptides are generally well-absorbed and distributed throughout the body, but they can be subject to rapid metabolism and excretion, which may impact their bioavailability .

Result of Action

The molecular and cellular effects of Dansylglutamyl-glycyl-arginine chloromethyl ketone’s action are primarily related to its impact on the fibrinolysis pathway. By influencing the activity of tPA, the compound can affect the rate at which blood clots are dissolved in the body .

属性

IUPAC Name |

(4S)-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMSFLLWFAFZAF-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36ClN7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219080 | |

| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

CAS RN |

69024-84-6 | |

| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)